(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid

TAA1 inhibition auxin biosynthesis enzyme kinetics

(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid (CAS 1394949-95-1, also designated KOK1169 or AONP) is a chiral, non-proteinogenic α-aminooxy acid featuring a naphthalen-2-yl side chain. It belongs to the pyruvamine class of auxin biosynthesis inhibitors and acts as a competitive inhibitor of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1), the PLP-dependent enzyme that catalyzes the first committed step in the indole-3-pyruvic acid (IPyA) pathway of auxin (IAA) biosynthesis.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B12849367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)ON
InChIInChI=1S/C13H13NO3/c14-17-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
InChIKeyPREXLYBTLZXIMT-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic Acid (KOK1169/AONP) – A Selective TAA1 Inhibitor for Auxin Biosynthesis Research


(S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid (CAS 1394949-95-1, also designated KOK1169 or AONP) is a chiral, non-proteinogenic α-aminooxy acid featuring a naphthalen-2-yl side chain [1]. It belongs to the pyruvamine class of auxin biosynthesis inhibitors and acts as a competitive inhibitor of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1), the PLP-dependent enzyme that catalyzes the first committed step in the indole-3-pyruvic acid (IPyA) pathway of auxin (IAA) biosynthesis [2]. The compound was developed as a structure–activity relationship (SAR)-optimized derivative of the lead compound L-α-aminooxy-phenylpropionic acid (AOPP), with the phenyl ring replaced by a naphthalen-2-yl substituent to enhance target affinity and reduce off-target inhibition [2].

TargetSelective TAA1 inhibition in IPyA auxin biosynthesis pathway
MechanismCompetitive inhibitor at the PLP-dependent tryptophan aminotransferase step
ChemistryChiral (S)-aminooxy acid with naphthalen-2-yl pharmacophore

Why AOPP, AVG, or Kyn Cannot Substitute for (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic Acid in TAA1-Targeted Studies


Auxin biosynthesis inhibitors that target the IPyA pathway are not functionally interchangeable. The prototype inhibitor AOPP exhibits a paradoxical selectivity profile: its affinity for the off-target enzyme phenylalanine ammonia-lyase (AtPAL2, Ki = 3.9 nM) is approximately 90-fold higher than for its intended target TAA1 (Ki = 350.4 nM), causing confounding suppression of anthocyanin biosynthesis in vivo [1]. The alternative PLP-enzyme inhibitor AVG preferentially targets ACC synthase (AtACS8, Ki = 37.6 nM) over TAA1 (Ki = 8600 nM), thereby primarily blocking ethylene rather than auxin biosynthesis [1]. The endogenous TAA1 substrate competitor L-kynurenine (Kyn) is a weak inhibitor (Ki = 11.52 μM) and functions as an alternative substrate, introducing metabolic ambiguity [1]. Among structurally analogous two-ring AOPP derivatives, KOK1167 (the 1-naphthyl isomer) paradoxically induces auxin-overproducing phenotypes resembling synthetic auxin effects, rendering it unsuitable as an auxin biosynthesis inhibitor [1]. (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169) was specifically selected from 14 SAR-optimized candidates as the compound that uniquely combines sub-100 nM TAA1 affinity with minimal off-target activity against AtPAL2, AtACS8, and in vivo anthocyanin/ethylene pathways [1].

AOPP: paradoxical PAL selectivity
AOPP preferentially inhibits phenylalanine ammonia-lyase, suppressing anthocyanin biosynthesis and masking auxin-specific effects.
AVG: dominant ethylene pathway blockade
AVG primarily targets ACC synthase; its negligible TAA1 affinity prevents selective auxin depletion in vivo.
Kyn or 1-naphthyl isomer: ambiguous readouts
L-Kynurenine acts as weak inhibitor and alternative substrate; KOK1167 induces auxin-overproduction phenotypes incompatible with biosynthesis inhibition.

Quantitative Differential Evidence for (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic Acid (KOK1169) vs. Closest Analogs


TAA1 Binding Affinity: KOK1169 vs. AOPP, AVG, and Kyn

KOK1169 inhibits recombinant TAA1 with a Ki of 76.8 ± 1.5 nM, representing a 4.6-fold improvement over the lead compound AOPP (Ki = 350.4 ± 21.5 nM) and a 150-fold improvement over the endogenous competitor L-kynurenine (Ki = 11.52 μM). AVG, a widely used PLP-enzyme inhibitor, shows negligible TAA1 affinity (Ki = 8600 nM) [1]. The inhibition mechanism was confirmed as competitive via Dixon plot analysis [1].

TAA1 Affinity
Head-to-head
KOK1169
Ki 76.8 ± 1.5 nM
vs
AOPP Ki 350.4 nM
AVG Ki 8600 nM
Kyn Ki 11.52 μM
Reported higher TAA1 affinity supports selective auxin biosynthesis inhibition studies.
Competitive inhibition confirmed by Dixon plot; mean ± SD, n=3.
TAA1 inhibition auxin biosynthesis enzyme kinetics

Off-Target Selectivity vs. Phenylalanine Ammonia-Lyase (AtPAL2): KOK1169 vs. AOPP

AOPP paradoxically shows ~90-fold higher affinity for the off-target AtPAL2 (Ki = 3.9 ± 0.3 nM) than for its intended target TAA1 (Ki = 350.4 nM), causing severe confounding suppression of anthocyanin biosynthesis. KOK1169 reverses this selectivity: its Ki for AtPAL2 (245.8 ± 5.7 nM) is approximately 3.2-fold higher than its Ki for TAA1 (76.8 nM), demonstrating genuine target preference [1]. Compounds with a two-ring aromatic structure (KOK1167, KOK1169, KOK2027, KOK2173) uniformly showed minimal AtPAL2 inhibition, whereas all one-ring analogs retained strong PAL inhibitory activity [1].

Off-target PAL Selectivity
Head-to-head
KOK1169
Ki(PAL) 245.8 nM
selectivity (PAL/TAA1) 3.2
vs
AOPP Ki(PAL) 3.9 nM
selectivity (PAL/TAA1) 0.011
KOK1169 selectivity profile avoids the PAL-dominant inhibition observed with AOPP.
Two-ring analogs uniformly lack strong PAL inhibition; data from recombinant enzymes.
target selectivity phenylalanine ammonia-lyase off-target profiling

Off-Target Selectivity vs. ACC Synthase (AtACS8): KOK1169 vs. AVG

AVG, a classical inhibitor of ACC synthase, shows strong affinity for AtACS8 (Ki = 37.6 ± 0.6 nM) but extremely weak affinity for TAA1 (Ki = 8600 nM), making it primarily an ethylene biosynthesis inhibitor. KOK1169 displays the opposite profile: its Ki for AtACS8 (244.5 ± 1.3 nM) is approximately 3.2-fold higher than its Ki for TAA1 (76.8 nM), and 6.5-fold higher than AVG's Ki for AtACS8 [1]. In vivo, AVG strongly suppressed ethylene biosynthesis in Arabidopsis seedlings, whereas KOK1169 showed markedly weaker inhibition, confirming that the in vitro selectivity translates to pathway-specific effects in planta [1].

ACS Off-target Profile
Head-to-head
KOK1169
Ki(ACS) 244.5 nM
ratio TAA1/ACS 0.31
vs
AVG Ki(ACS) 37.6 nM
ratio TAA1/ACS 229
AOPP Ki(ACS) 848 nM
TAA1-over-ACS selectivity supports auxin-specific pathway manipulation without ethylene cross-talk.
In vivo ethylene suppression weak for KOK1169, strong for AVG.
ACC synthase ethylene biosynthesis cross-pathway selectivity

In Vivo IAA Depletion and Phenotype Induction: KOK1169 vs. AOPP and PEO-IAA

KOK1169 reduced endogenous IAA levels in Arabidopsis seedlings to a greater extent than AOPP at equivalent concentrations [1]. At 100 μM, KOK1169 induced a pronounced auxin-deficient phenotype (impaired root gravitropism, shortened primary root, reduced lateral roots and root hairs, aerial growth inhibition) comparable to that produced by 30 μM of the auxin signaling inhibitor PEO-IAA [1]. In contrast, 100 μM AOPP produced no evident phenotypic change [1]. The KOK1169-induced phenotype was partially reversed by co-application of 10 nM exogenous IAA, confirming that the phenotype results specifically from auxin depletion rather than non-specific toxicity [1]. Primary root elongation inhibition was dose-dependent, and IAA at 1–10 nM significantly restored root growth inhibited by 100 μM KOK1169 [1].

In Vivo IAA Depletion & Phenotype
Head-to-head
KOK1169 100 μM
pronounced auxin-deficient phenotype
IAA-reversible by 10 nM IAA
vs
AOPP 100 μM: no visible phenotype
PEO-IAA 30 μM: non-reversible receptor antagonism
IAA-reversible phenotype confirms on-target auxin depletion, distinguishing from toxicity or receptor block.
Dose-dependent root inhibition rescued by 1–10 nM IAA in Arabidopsis seedlings.
in vivo efficacy endogenous IAA reduction auxin-deficient phenotype

In Vivo Absence of Anthocyanin and Ethylene Pathway Interference: KOK1169 vs. AOPP and AVG

AOPP inhibited sucrose-induced anthocyanin accumulation in Arabidopsis seedlings in a dose-dependent manner, consistent with its potent PAL inhibition (Ki = 3.9 nM). In contrast, KOK1169 did not inhibit anthocyanin accumulation at any tested concentration, mirroring the behavior of PEO-IAA (an auxin signaling inhibitor that does not target PAL) [1]. Similarly, AVG strongly suppressed IAA-induced ethylene biosynthesis, whereas KOK1169, AOPP, and PEO-IAA all showed markedly weaker inhibition of ethylene production [1]. These in vivo results directly corroborate the in vitro Ki selectivity profile, demonstrating that KOK1169's biochemical selectivity for TAA1 over PAL and ACS translates into clean pathway-specific effects in intact plants.

Pathway Cleanliness In Vivo
Head-to-head
KOK1169
no anthocyanin suppression
weak ethylene inhibition
vs
AOPP: dose-dependent anthocyanin inhibition
AVG: strong ethylene suppression
Absence of PAL/ACS pathway interference allows interpretation of phenotypes as purely auxin-depleted.
In vivo assays correlate with recombinant Ki selectivity profiles.
anthocyanin biosynthesis ethylene biosynthesis in vivo pathway selectivity

Recommended Procurement Scenarios for (S)-2-(Aminooxy)-3-(naphthalen-2-yl)propanoic Acid (KOK1169)


Chemical Genetic Dissection of TAA1-Dependent vs. TAA1-Independent Auxin Biosynthesis Pathways

When researchers need to conditionally block the IPyA auxin biosynthesis route without affecting alternative pathways (e.g., YUCCA-mediated steps or indole-3-acetaldoxime pathways), KOK1169 provides sub-100 nM TAA1 affinity with minimal off-target PAL or ACS inhibition [1]. The competitive inhibition mechanism ensures that phenotype severity can be titrated by adjusting inhibitor concentration relative to endogenous Trp levels, and the IAA-reversible phenotype (10 nM exogenous IAA rescues root growth) provides a built-in specificity control [1]. In contrast, AOPP cannot be used for this purpose due to its dominant PAL inhibition and absence of visible phenotype at concentrations up to 100 μM.

High-Content Phenotypic Screening for Auxin-Related Mutants and Chemical Suppressors

KOK1169 at 100 μM produces a robust, multi-parameter auxin-deficient phenotype (impaired gravitropism, shortened primary root, reduced lateral roots and root hairs, aerial growth inhibition) comparable in severity to 30 μM PEO-IAA, but with the critical advantage of IAA reversibility [1]. This reversibility distinguishes true auxin depletion effects from non-specific toxicity or receptor-level antagonism, making KOK1169 the preferred tool for mutant suppressor screens, chemical genomic profiling, and dose-response experiments where mechanistic interpretability is paramount.

Structure–Activity Relationship (SAR) Campaigns for Next-Generation Pyruvamine Inhibitors

KOK1169 serves as the benchmark compound for SAR optimization of TAA1-targeted auxin biosynthesis inhibitors. The published SAR data demonstrate that the two-ring naphthalen-2-yl substituent is the critical pharmacophore feature conferring both enhanced TAA1 affinity (Ki = 76.8 nM vs. 350.4 nM for AOPP) and abrogated PAL inhibitory activity [1]. Procurement of authentic KOK1169 is essential as a positive control and reference standard when synthesizing and testing novel pyruvamine derivatives, particularly for validating that new analogs maintain the favorable selectivity profile (AtPAL2 Ki > TAA1 Ki) established by KOK1169.

Cross-Species Auxin Biology Studies Requiring a Defined Pharmacological Tool

The TAA1/TAR family of tryptophan aminotransferases is conserved across plant species. KOK1169 has been validated in Arabidopsis thaliana and its inhibitory activity against recombinant TAA1 with defined kinetics (competitive, Ki = 76.8 nM) provides a standardized pharmacological probe for investigating auxin biosynthesis in other plant models (e.g., rice, tomato, wheat) where genetic tools may be limited [1]. The availability of co-crystallization and molecular docking data (Pearson correlation = 0.83 for conformational entropy vs. inhibitory activity) further supports structure-guided adaptation of the KOK1169 scaffold for species-specific TAR isoforms [1].

Application
Selection Property
Validation Focus
Chemical genetic dissection of IPyA pathway
Selective TAA1 inhibition with minimal PAL/ACS interference
Confirm IAA-reversible phenotype at test concentrations
Auxin-related mutant/chemical suppressor screens
Robust auxin-deficient phenotype with built-in rescue control
Differentiate true auxin depletion from nonspecific toxicity
SAR campaigns for pyruvamine inhibitors
Naphthalen-2-yl pharmacophore benchmark with reported selectivity profile
Validate that new analogs maintain TAA1-favorable off-target ratio
Cross-species auxin biology with pharmacological probe
Competitive inhibition kinetics validated in Arabidopsis TAA1
Adapt scaffold to species-specific TAR isoforms using docking data
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